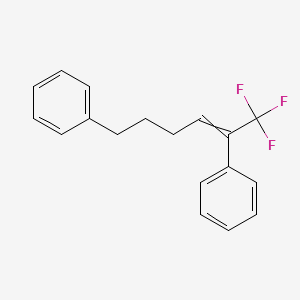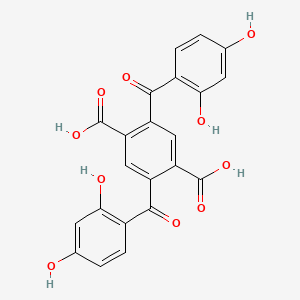
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate is an organic compound with the molecular formula C12H24O3. It is also known by its IUPAC name, (1-hydroxy-2,4,4-trimethylpentan-3-yl) 2-methylpropanoate . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Preparation Methods
The synthesis of 2,2,4-Trimethylpentan-3-yl 2-methylpropanoate typically involves the esterification reaction between 2,2,4-trimethylpentane-1,3-diol and 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, typically an acid or base.
Scientific Research Applications
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentan-3-yl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, the ester may act as a substrate that is converted into other products through catalytic processes. The pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
2,2,4-Trimethylpentan-3-yl 2-methylpropanoate can be compared with other esters such as:
2,2,4-Trimethylpentane-1,3-diol diisobutyrate: This compound is similar in structure but contains two ester groups.
2,2,4-Trimethylpentane-1,3-diol monoester: This compound has a similar backbone but only one ester group.
Isobutyl isobutyrate: This ester has a different alcohol component but a similar carboxylic acid component.
The uniqueness of this compound lies in its specific combination of the 2,2,4-trimethylpentane backbone with the 2-methylpropanoate ester group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
827043-83-4 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2,2,4-trimethylpentan-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-8(2)10(12(5,6)7)14-11(13)9(3)4/h8-10H,1-7H3 |
InChI Key |
UMXUAGHXEIQRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


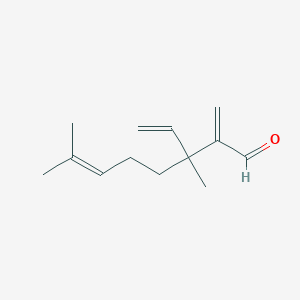
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)

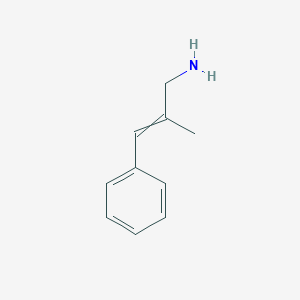

![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
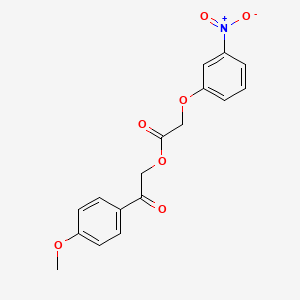
![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)
